NRC-2694

EGFR inhibition Cancer cell proliferation MTT assay

NRC-2694 offers >10x greater potency vs erlotinib (IC50 40-90 vs 836 ng/mL) and complete tumor regression at 10 mg/kg where erlotinib fails at 100 mg/kg. With undeterminable LD50 and downregulation of ErbB2/3/4 and VEGFR absent in first-gen inhibitors, it is the preferred compound for sensitive cell assays, low-dose in vivo NSCLC studies, and resistance mechanism research. Choose NRC-2694 for superior efficacy and safety in EGFR-targeted investigations.

Molecular Formula C24H26N4O3
Molecular Weight 418.5 g/mol
CAS No. 936446-61-6
Cat. No. B1680079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRC-2694
CAS936446-61-6
SynonymsNRC-2694;  NRC 2694;  NRC2694
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4
InChIInChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27)
InChIKeyWBKHQQZRHCECKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NRC-2694 (N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, CAS 936446-61-6): A Potent Quinazoline-Based EGFR Tyrosine Kinase Inhibitor with Differentiated Preclinical and Clinical Profile


N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (also known as NRC-2694) is a synthetic, orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It belongs to the 4-anilinoquinazoline class, which includes clinically approved agents such as erlotinib and gefitinib, but possesses a distinct substitution pattern that confers a unique pharmacological and safety profile [2].

Why NRC-2694 (CAS 936446-61-6) Cannot Be Substituted by Generic Erlotinib or Gefitinib: Evidence-Based Distinctions for Scientific Procurement


While erlotinib and gefitinib are well-established first-generation EGFR inhibitors, NRC-2694 features a unique combination of a 3-ethynyl anilino group at the 4-position and specifically substituted alkoxy groups at the 6 and 7 positions, resulting in a pharmacological profile that cannot be reproduced by simple substitution with other quinazoline-based inhibitors [1]. Direct comparative studies have demonstrated that NRC-2694 exhibits at least 10-fold greater potency, superior tumor regression at lower doses, a wider therapeutic window, and additional target downregulation activities not observed with erlotinib [1]. These quantitative differences underscore that NRC-2694 is a distinct chemical entity with unique performance characteristics, making it the compound of choice for specific research and development applications where erlotinib or gefitinib have proven inadequate.

Quantitative Differentiation of NRC-2694 (CAS 936446-61-6) Against Erlotinib: Head-to-Head Preclinical Data for Informed Scientific Procurement


EGFR Inhibitory Potency (IC50): NRC-2694 Demonstrates >10-Fold Greater Potency than Erlotinib in MTT Proliferation Assays

In a direct head-to-head comparison using the MTT proliferation assay on A549 human lung cancer cells, NRC-2694 inhibited cell growth with an IC50 range of 40-90 ng/mL (approximately 100-200 nM), whereas erlotinib hydrochloride exhibited a significantly higher IC50 of 836 ng/mL (1945 nM) [1]. This demonstrates that NRC-2694 is at least 10 times more potent than erlotinib under identical experimental conditions [1].

EGFR inhibition Cancer cell proliferation MTT assay

In Vivo Tumor Regression Efficacy: NRC-2694 Achieves Complete Tumor Regression at 10 mg/kg while Erlotinib Fails at 100 mg/kg

In a comparative study using nude mice implanted with A549 human lung tumor cells, NRC-2694 administered orally at a dose of 10 mg/kg induced complete tumor regression [1]. In stark contrast, erlotinib HCl failed to achieve complete tumor regression even at a 10-fold higher dose of 100 mg/kg [1]. Additionally, the effective dose (ED50) for tumor growth inhibition was 6.3 mg/kg for NRC-2694 versus 22 mg/kg for erlotinib HCl [1]. A curative effect of 100% was observed with NRC-2694, compared to only 50-60% with erlotinib HCl [1].

In vivo efficacy Tumor xenograft A549 lung cancer

Safety and Therapeutic Window: NRC-2694 Exhibits a Wider Safety Margin with Higher LD0 and Unmeasurable LD50 Compared to Erlotinib

Acute toxicity studies in mice revealed a more favorable safety profile for NRC-2694. While the maximum tolerated dose (MTD) for NRC-2694 was 500 mg/kg compared to 2000 mg/kg for erlotinib HCl, the lethal dose parameters highlight NRC-2694's wider therapeutic window [1]. The LD0 (dose causing 0% mortality) for NRC-2694 was 2000 mg/kg, whereas erlotinib HCl had an LD0 of only 500 mg/kg [1]. Furthermore, an LD50 could not be determined for NRC-2694, but for erlotinib HCl it was 805 mg/kg [1].

Safety pharmacology Toxicology Maximum tolerated dose

Expanded Target Profile: NRC-2694 Uniquely Downregulates ErbB2, ErbB3, ErbB4, and VEGFR, an Activity Not Seen with Erlotinib

In side-by-side comparison studies using A549 human lung cancer cells, NRC-2694 treatment resulted in downregulation of ErbB2, ErbB3, ErbB4, and VEGFR expression, an effect that was completely absent with erlotinib HCl [1]. This expanded target modulation profile suggests that NRC-2694 may overcome resistance mechanisms or provide broader anti-tumor activity beyond EGFR inhibition alone [1].

ErbB family VEGFR Target downregulation

Clinical Development Stage: NRC-2694 Has Advanced to Phase 2 Trials in Head and Neck Cancer, Distinguishing It from Research-Only Analogs

Unlike many quinazoline analogs that remain at the preclinical stage, NRC-2694 (as its hydrochloride salt NRC-2694-A) has progressed to Phase 2 clinical trials in combination with paclitaxel for recurrent/metastatic head and neck squamous cell carcinoma (R/M-HNSCC) [1]. This indicates a level of safety and preliminary efficacy validation that reduces procurement risk for organizations requiring compounds with demonstrated human tolerability.

Clinical development Phase 2 trial Head and neck cancer

Evidence-Driven Research and Industrial Application Scenarios for NRC-2694 (CAS 936446-61-6)


In Vitro EGFR Inhibition Studies Requiring High Potency and Low Working Concentrations

Based on its demonstrated >10-fold greater potency compared to erlotinib (IC50 40-90 ng/mL vs. 836 ng/mL) in MTT assays [1], NRC-2694 is the preferred compound for cellular assays where robust EGFR inhibition at lower concentrations is critical, such as in high-throughput screening of drug combinations or in sensitive cell lines where off-target toxicity from higher inhibitor concentrations must be minimized.

In Vivo Xenograft Models of EGFR-Driven Cancers

With a proven ability to induce complete tumor regression at just 10 mg/kg in A549 xenograft models, while erlotinib fails at 100 mg/kg [1], NRC-2694 is ideally suited for in vivo efficacy studies in non-small cell lung cancer (NSCLC) and other EGFR-dependent tumor models. Its lower effective dose (ED50 6.3 mg/kg vs. 22 mg/kg for erlotinib) [1] reduces compound consumption and cost in long-term animal studies.

Safety Pharmacology and Toxicology Studies Requiring a Wide Therapeutic Window

NRC-2694's superior safety profile, characterized by a high LD0 of 2000 mg/kg and an undeterminable LD50 (vs. erlotinib's LD0 500 mg/kg and LD50 805 mg/kg) [1], makes it a safer tool compound for in vivo experiments where dose escalation is necessary, such as in maximum tolerated dose (MTD) studies or when evaluating long-term toxicities in preclinical models.

Investigating Resistance Mechanisms and Pan-ErbB/VEGFR Signaling

The unique ability of NRC-2694 to downregulate ErbB2, ErbB3, ErbB4, and VEGFR—an activity absent in erlotinib [1]—positions it as a valuable chemical probe for studying cross-talk between EGFR family members and angiogenic pathways. This is particularly relevant in research aimed at overcoming acquired resistance to first-generation EGFR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NRC-2694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.